Galectin-8N-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

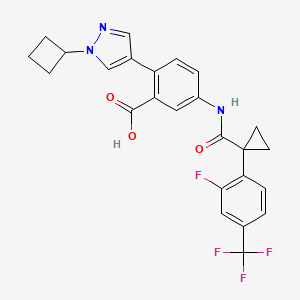

Galectin-8N-IN-1 est un inhibiteur sélectif du domaine de reconnaissance des glucides N-terminal de la galectine-8, un membre de la famille des galectines, des protéines de liaison aux glycanes. La galectine-8 est impliquée dans divers processus physiologiques et pathologiques, notamment l'adhésion cellulaire, la migration, la prolifération et l'apoptose. Elle possède deux domaines de reconnaissance des glucides, le N-terminal et le C-terminal, qui sont reliés par un peptide de liaison .

Méthodes De Préparation

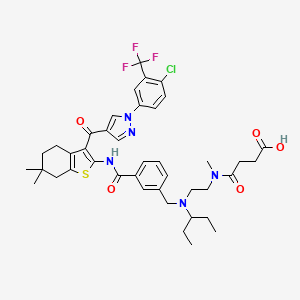

La synthèse de Galectin-8N-IN-1 implique l'incorporation de motifs structuraux spécifiques dans des dérivés de galactoside dans des conditions de réaction robustes. Une méthode comprend l'utilisation de structures de quinoléine, d'indolizine et de coumarine. Ces structures sont incorporées dans les dérivés de galactoside par des voies de synthèse simples, qui impliquent des conditions de réaction robustes . La préparation de this compound implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les processus de purification .

Analyse Des Réactions Chimiques

Galectin-8N-IN-1 subit diverses réactions chimiques, notamment des interactions de liaison avec des glycanes spécifiques. Le composé présente une forte affinité pour les glycanes sulfatés et sialylés, en particulier NeuAcα2,3Lac . Les interactions de liaison sont médiées par de multiples interactions faibles entre différents fragments du glycane et les sous-sites du domaine de reconnaissance des glucides. Ces interactions sont cruciales pour l'activité inhibitrice du composé .

Applications de la recherche scientifique

This compound présente des applications de recherche scientifique significatives, notamment dans les domaines de la biologie du cancer, de l'immunologie et de la biologie cellulaire. Il est utilisé pour étudier le rôle de la galectine-8 dans la progression tumorale, l'angiogenèse et la réponse immunitaire . Le composé s'est avéré inhiber la migration et la prolifération des cellules de glioblastome, prévenir l'apoptose et promouvoir la migration directionnelle dans les cellules cancéreuses . De plus, this compound est utilisé pour étudier la régulation de l'autophagie et ses implications dans diverses maladies, notamment le cancer et les troubles inflammatoires .

Mécanisme d'action

Le mécanisme d'action de this compound implique sa liaison sélective au domaine de reconnaissance des glucides N-terminal de la galectine-8. Cette liaison inhibe l'interaction de la galectine-8 avec ses ligands, modulant ainsi divers processus cellulaires. La galectine-8 interagit avec le système régulateur de la cible mécanistique de la rapamycine (mTOR), provoquant son inactivation et sa dissociation des lysosomes endommagés . Cette interaction joue un rôle crucial dans la régulation de l'autophagie et la réponse immunitaire .

Applications De Recherche Scientifique

Galectin-8N-IN-1 has significant scientific research applications, particularly in the fields of cancer biology, immunology, and cell biology. It is used to study the role of galectin-8 in tumor progression, angiogenesis, and immune response . The compound has been shown to inhibit the migration and proliferation of glioblastoma cells, prevent apoptosis, and promote directional migration in cancerous cells . Additionally, this compound is used to investigate the regulation of autophagy and its implications in various diseases, including cancer and inflammatory disorders .

Mécanisme D'action

The mechanism of action of Galectin-8N-IN-1 involves its selective binding to the N-terminal carbohydrate recognition domain of galectin-8. This binding inhibits the interaction of galectin-8 with its ligands, thereby modulating various cellular processes. Galectin-8 interacts with the mechanistic target of rapamycin (mTOR) regulatory system, causing its inactivation and dissociation from damaged lysosomes . This interaction plays a crucial role in autophagy regulation and immune response .

Comparaison Avec Des Composés Similaires

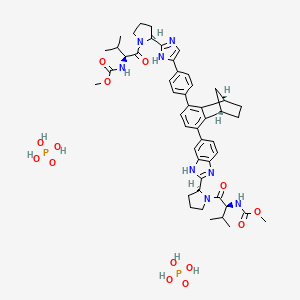

Galectin-8N-IN-1 est unique dans son inhibition sélective du domaine de reconnaissance des glucides N-terminal de la galectine-8. Des composés similaires comprennent des inhibiteurs d'autres galectines, telles que la galectine-1, la galectine-3 et la galectine-9. Par exemple, des hybrides tricycliques de glucides-benzènes ont été rapportés comme inhibiteurs sélectifs de la galectine-1 et de la galectine-8N . Les hybrides quinoléine-galactose présentent également une forte affinité pour la galectine-8N et d'autres galectines . This compound se distingue par sa spécificité et sa forte affinité pour le domaine N-terminal de la galectine-8, ce qui en fait un outil précieux pour étudier les fonctions biologiques de cette protéine.

Propriétés

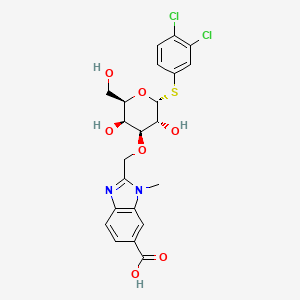

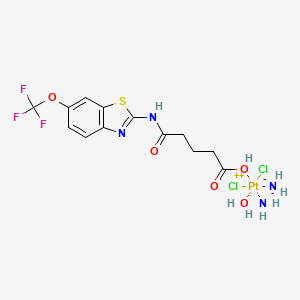

Formule moléculaire |

C22H22Cl2N2O7S |

|---|---|

Poids moléculaire |

529.4 g/mol |

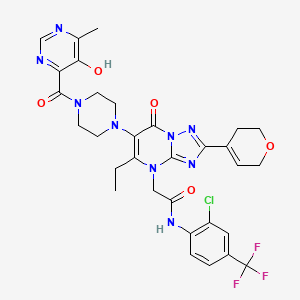

Nom IUPAC |

2-[[(2R,3R,4S,5S,6R)-2-(3,4-dichlorophenyl)sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-3-methylbenzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C22H22Cl2N2O7S/c1-26-15-6-10(21(30)31)2-5-14(15)25-17(26)9-32-20-18(28)16(8-27)33-22(19(20)29)34-11-3-4-12(23)13(24)7-11/h2-7,16,18-20,22,27-29H,8-9H2,1H3,(H,30,31)/t16-,18+,19-,20+,22-/m1/s1 |

Clé InChI |

FKJDXCHMRVVEIN-DIINWTLSSA-N |

SMILES isomérique |

CN1C2=C(C=CC(=C2)C(=O)O)N=C1CO[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O |

SMILES canonique |

CN1C2=C(C=CC(=C2)C(=O)O)N=C1COC3C(C(OC(C3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)